4-Bromo-3-iodo-1H-indazole
Description
Significance of Indazole Scaffolds in Heterocyclic Chemistry and Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. benthamdirect.comresearchgate.netresearchgate.net This designation stems from the ability of the indazole nucleus to serve as a versatile framework for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. nih.govnih.gov The structural diversity of indazole derivatives allows for fine-tuning of their physicochemical properties, which is crucial for optimizing drug-like characteristics. researchgate.net
The inherent biological significance of the indazole core is evidenced by its presence in numerous approved drugs and clinical candidates. benthamdirect.com These compounds exhibit a wide range of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and anti-HIV activities. benthamdirect.comresearchgate.netnih.gov The development of novel synthetic methodologies to access functionalized indazoles is a continuous focus for chemists, aiming to expand the chemical space and discover new lead compounds. nih.gov
Strategic Importance of Poly-Halogenated Indazole Derivatives, with a Focus on 4-Bromo-3-iodo-1H-indazole
The introduction of multiple halogen atoms onto the indazole scaffold gives rise to poly-halogenated derivatives with distinct reactivity and utility. Halogens can significantly modify the electronic nature and steric profile of the parent molecule, which in turn influences its biological activity and synthetic potential. rsc.org These halogenated indazoles serve as critical intermediates in organic synthesis, particularly in cross-coupling reactions where the carbon-halogen bond can be selectively functionalized. rsc.org
Among these, This compound is a strategically important building block. The differential reactivity of the C-Br and C-I bonds allows for sequential and site-selective functionalization. The C-I bond is generally more reactive in common cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions) compared to the C-Br bond, enabling chemists to introduce a substituent at the 3-position first, followed by a different functional group at the 4-position. This controlled, stepwise elaboration is a powerful tool for creating complex and diverse molecular libraries for drug discovery programs. nih.gov
The specific substitution pattern of this compound makes it a valuable precursor for synthesizing compounds targeting various biological pathways. For instance, related halogenated indazoles are key intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents. rsc.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 885521-72-2 cymitquimica.comachmem.combldpharm.com |
| Molecular Formula | C₇H₄BrIN₂ achmem.com |
| Molecular Weight | 322.93 g/mol achmem.com |
| Physical Form | Solid sigmaaldrich.com |
Overview of Academic Research Trajectories for Complex Indazole Architectures
Academic research into complex indazole architectures is vibrant and multifaceted, exploring novel synthetic methods and applications. A significant trajectory involves the development of efficient and regioselective C-H functionalization and halogenation techniques. nih.govrsc.org These methods aim to provide direct access to functionalized indazoles from simple precursors, often employing transition-metal catalysis (e.g., using rhodium, copper, or palladium) or, more recently, metal-free conditions to enhance the environmental compatibility of the syntheses. rsc.orgmdpi.com
Another major research avenue focuses on the use of indazole scaffolds in the design and synthesis of targeted therapeutics. mdpi.com Researchers are actively developing indazole-based compounds as inhibitors of key enzymes in disease pathways, such as protein kinases (e.g., PI3K, mTOR, ALK) implicated in cancer. nih.govmdpi.com These studies often involve a combination of chemical synthesis, biological evaluation, and computational modeling to understand structure-activity relationships. nih.gov
Furthermore, the unique coordinating properties of the indazole nucleus are being explored in the field of materials science. Research into metal-organic frameworks (MOFs) and coordination polymers based on indazole-carboxylic acid ligands has revealed interesting magnetic and photoluminescent properties, opening up possibilities for applications in sensors and electronic devices. rsc.org
Table 2: Research Highlights in Complex Indazole Synthesis
| Research Area | Focus | Key Findings |
|---|---|---|
| Catalysis | Metal-free regioselective halogenation of 2H-indazoles. rsc.org | Development of an environmentally friendly method for synthesizing mono- and poly-halogenated indazoles. rsc.org |
| Medicinal Chemistry | Synthesis of 3-ethynyl-1H-indazoles as kinase inhibitors. nih.gov | Identification of compounds with low micromolar inhibition against the PI3K/mTOR pathway. nih.gov |
| Materials Science | Formation of 2D-Coordination polymers with 1H-indazole-4-carboxylic acid. rsc.org | Synthesized materials exhibit interesting magnetic and luminescence properties. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLMHLJNYUOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646265 | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-72-2 | |
| Record name | 4-Bromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 4 Bromo 3 Iodo 1h Indazole
Cross-Coupling Reactivity Profiles of the Bromo and Iodo Functionalities
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C−I > C−Br >> C−Cl. This trend is governed by the bond dissociation energies, with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Br bond. This inherent difference in reactivity is the cornerstone for the selective functionalization of 4-Bromo-3-iodo-1H-indazole, allowing for transformations to be directed specifically to the C-3 position (iodinated) while leaving the C-4 position (brominated) intact for subsequent reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of dihaloindazoles, this reaction can be performed with high chemoselectivity. Studies on analogous compounds, such as 6-bromo-3-iodo-1H-indazole, demonstrate that the Suzuki-Miyaura reaction occurs exclusively at the C-3 iodo-substituted position. nih.gov This selectivity allows for the introduction of an aryl or vinyl group at C-3, yielding a 3-substituted-4-bromo-1H-indazole. The remaining bromo group can then be used as a handle for a second, distinct coupling reaction under more forcing conditions if desired.
While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity is predicted to follow this established pattern. For instance, the coupling of 5-bromo-3-iodo-1H-indazole with pinacol (B44631) vinyl boronate proceeds at the C-3 position. nih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as Na₂CO₃ or K₂CO₃, and is often carried out in a solvent mixture like dioxane/water. nih.govresearchgate.net
Table 1: Examples of Selective Suzuki-Miyaura Coupling on Bromo-Iodo-Indazole Analogs This table illustrates the expected selective reactivity at the C-3 iodo position of this compound based on reactions of similar compounds.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 5-Bromo-3-vinyl-1H-indazole | 79 |
| 6-Bromo-3-iodo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 6-Bromo-3-(4-methoxyphenyl)-1H-indazole | 95 |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 3-Vinyl-5-nitro-1H-indazole | 87 |
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another cornerstone of palladium-catalyzed transformations. researchgate.net This reaction also displays high selectivity for the more reactive C-I bond over the C-Br bond. nih.gov Research on 5-bromo-3-iodoindazoles has shown that Sonogashira reactions proceed smoothly and selectively at the C-3 position, affording 3-alkynyl-5-bromoindazole derivatives in good yields. wikipedia.org This selective alkynylation leaves the C-5 bromine atom available for subsequent modifications, such as a Suzuki coupling, enabling the synthesis of diverse 3,5-disubstituted indazoles. wikipedia.org
The typical conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like DMF or THF. nih.govwikipedia.org Given this precedent, this compound is expected to react with terminal alkynes exclusively at the C-3 position under similar conditions.
Table 2: Examples of Selective Sonogashira Coupling on a Bromo-Iodo-Indazole Analog This table illustrates the expected selective reactivity at the C-3 iodo position of this compound.
| Substrate | Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Product | Yield (%) |
| 5-Bromo-3-iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 5-Bromo-3-(phenylethynyl)-1H-indazole | 83 |
| 5-Bromo-3-iodo-1H-indazole | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(5-Bromo-1H-indazol-3-yl)but-1-yn-4-ol | 78 |
| 5-Bromo-3-iodo-1H-indazole | N-(Prop-2-yn-1-yl)tosylamide | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | N-((5-Bromo-1H-indazol-3-yl)ethynyl)methyl)-4-methylbenzenesulfonamide | 75 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds, reacting aryl halides with amines. acsgcipr.orgyoutube.comjk-sci.com While specific examples of Buchwald-Hartwig reactions on this compound are not prominent in the literature, the general principles of reactivity can be applied. The reaction proceeds via an oxidative addition, amine coordination/deprotonation, and reductive elimination cycle. acsgcipr.org
Consistent with other palladium-catalyzed processes, the oxidative addition step is generally faster for aryl iodides than for aryl bromides. Therefore, it is anticipated that under carefully controlled conditions, selective amination at the C-3 position of this compound could be achieved. This would require a suitable palladium precursor, a phosphine (B1218219) ligand (which is crucial for the reaction's success), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orglibretexts.org The choice of ligand can significantly influence the catalyst's activity and selectivity.
Nucleophilic Substitution Reactions Involving Halogen Sites
Direct nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. semanticscholar.org However, this reaction generally requires the aromatic ring to be highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.org
The this compound molecule lacks such strong activating groups. The halogens themselves are weakly deactivating, and the fused pyrazole (B372694) ring does not sufficiently activate the benzene (B151609) portion of the molecule for SₙAr with common nucleophiles. Consequently, attempts to displace either the bromo or iodo substituent via a direct SₙAr mechanism are expected to be unsuccessful under standard conditions. The preferred and more synthetically viable route for functionalizing these positions is through the aforementioned metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on the Indazole Ring System
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. chemicalbook.com The benzene ring of the indazole system can undergo EAS reactions such as nitration, halogenation, and sulfonation. lkouniv.ac.in However, the reactivity and regioselectivity are strongly influenced by the existing substituents.
In this compound, the benzene ring is substituted with two halogen atoms, which are deactivating groups via their inductive effect. This significantly reduces the nucleophilicity of the ring, making it much less reactive towards electrophiles than benzene itself. semanticscholar.org While halogens are ortho-, para-directors, the combined deactivating effect of both the bromo and iodo groups, along with the influence of the fused pyrazole ring, makes further electrophilic substitution challenging. Forcing conditions, such as the use of strong acids and high temperatures, would likely be required. libretexts.org2abiotech.net
Despite these challenges, nitration appears to be possible. The existence of the commercially available compound 4-bromo-3-iodo-6-nitro-1H-indazole suggests that nitration occurs selectively at the C-6 position. bldpharm.comacs.org This outcome is electronically plausible as the C-6 position is para to the pyrazole nitrogen (N-1) and is sterically accessible.
Oxidation and Reduction Chemistry of this compound Derivatives
The indazole ring system is generally robust and resistant to mild oxidation and reduction conditions.
Oxidation: The bicyclic core of this compound is expected to be stable towards common oxidizing agents. Strong oxidation would likely lead to the degradation of the ring system rather than selective transformation. Specific oxidative reactions reported for indazoles, such as oxidative C-H amination to form the ring or oxidative ring-opening, typically involve N-substituted derivatives or specific reagents and are not general transformations of the core itself. nih.govchim.it
Reduction: Direct reduction of the carbon-halogen bonds or the indazole ring itself is not a commonly employed transformation and would require harsh conditions. However, a highly useful reduction reaction can be performed on derivatives of the parent compound. Following a potential electrophilic nitration to form 4-bromo-3-iodo-6-nitro-1H-indazole, the nitro group can be readily reduced to an amino group. This transformation is a standard procedure in aromatic chemistry and can be achieved using various reagents, such as:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl)
Transfer hydrogenation (e.g., hydrazine (B178648) hydrate (B1144303) with a catalyst)
This two-step nitration/reduction sequence provides a valuable route to 6-amino-4-bromo-3-iodo-1H-indazole, a versatile intermediate for further synthetic elaboration.
Functional Group Interconversions on the Indazole Scaffold
The this compound scaffold is a versatile building block in synthetic chemistry, featuring two distinct halogen functional groups that can be selectively manipulated. The differential reactivity of the carbon-iodine (C-I) bond at the C3 position and the carbon-bromine (C-Br) bond at the C4 position allows for sequential and regioselective functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. This selectivity enables the controlled introduction of various substituents, leading to a diverse range of complex indazole derivatives.
The foundational principle governing the selective functionalization of dihaloindazoles, such as this compound, is the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed processes like Suzuki, Sonogashira, and Heck couplings. libretexts.org This reactivity difference allows for initial, selective coupling at the C3-iodo position while leaving the C4-bromo position intact for subsequent transformations. researchgate.netthieme-connect.de
Studies on closely related dihaloindazoles, such as 5-bromo-3-iodoindazoles, have demonstrated the feasibility of this sequential functionalization strategy. researchgate.netthieme-connect.de These investigations have established that Sonogashira and Suzuki reactions can be performed selectively at the C3-iodo position. The resulting 3-substituted-4-bromo-1H-indazole can then undergo a second cross-coupling reaction at the C4 position to yield disubstituted indazoles. researchgate.netresearchgate.net
Selective Coupling at the C3-Iodo Position
The initial functionalization of this compound typically involves a palladium-catalyzed cross-coupling reaction that targets the more labile C-I bond. Sonogashira and Suzuki reactions are commonly employed for this purpose.
In a typical Sonogashira coupling, the C3-iodo group reacts with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. This reaction selectively yields a 4-bromo-3-alkynyl-1H-indazole. The conditions for such a transformation, based on analogous reactions with 5-bromo-3-iodoindazoles, are detailed in the table below. thieme-connect.de
| Coupling Partner | Catalyst System | Base/Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| Terminal Alkyne | PdCl2(PPh3)2, CuI, PPh3 | Et3N/DMF | 70 | 4-Bromo-3-alkynyl-1H-indazole |
Similarly, a Suzuki coupling can be performed to introduce an aryl or vinyl group at the C3 position. The reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base would selectively yield a 4-bromo-3-aryl-1H-indazole or 4-bromo-3-vinyl-1H-indazole.
Sequential Functionalization at the C4-Bromo Position
Following the selective functionalization at the C3 position, the remaining C4-bromo group serves as a handle for further diversification. The resulting 4-bromo-3-substituted-1H-indazole intermediate can be subjected to a second palladium-catalyzed cross-coupling reaction.
For instance, a 4-bromo-3-alkynyl-1H-indazole, synthesized via a Sonogashira reaction, can undergo a subsequent Suzuki coupling with a boronic acid. This sequential approach allows for the synthesis of 3,4-disubstituted indazoles where the substituents at C3 and C4 are different. A representative scheme for such a sequential Sonogashira-Suzuki coupling is shown below.
| Starting Material | Step 1 Reaction | Step 1 Reagents | Intermediate | Step 2 Reaction | Step 2 Reagents | Final Product |
|---|---|---|---|---|---|---|
| This compound | Sonogashira Coupling | Terminal Alkyne, PdCl2(PPh3)2, CuI, Et3N | 4-Bromo-3-alkynyl-1H-indazole | Suzuki Coupling | Arylboronic Acid, Pd(PPh3)4, Na2CO3 | 4-Aryl-3-alkynyl-1H-indazole |
This step-wise approach, leveraging the differential reactivity of the two halogen atoms, is a powerful strategy for the synthesis of a library of unsymmetrically substituted indazole derivatives from the common precursor, this compound. researchgate.netthieme-connect.de The investigation into bis-Suzuki reactions of 3-bromo-4-iodoindazoles further confirms the viability of selectively functionalizing both halogenated positions to create diverse molecular architectures. researchgate.net
Medicinal Chemistry and Pharmacological Relevance of Halogenated Indazole Derivatives
Indazole Scaffolds as Pharmacophores in Drug Development
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry. This is attributed to its bicyclic aromatic nature, which provides a rigid framework for the presentation of various functional groups in a defined spatial orientation. This structural rigidity allows for high-affinity and selective binding to the active sites of enzymes and receptors. Furthermore, the presence of two nitrogen atoms in the indazole ring offers opportunities for hydrogen bonding, a critical interaction in drug-receptor binding. The versatility of the indazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.
Specific Biological Target Modulation by Halogenated Indazoles
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they have become one of the most important classes of drug targets. Halogenated indazoles have been extensively investigated as protein kinase inhibitors, with several compounds demonstrating potent activity against various members of the kinome.
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver of various cancers. The compound 4-Bromo-3-iodo-1H-indazole is a critical building block for the synthesis of potent FGFR inhibitors. For instance, it is utilized in the synthesis of compounds that have demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3. The 3-iodo group serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via Suzuki coupling, which are crucial for binding to the ATP-binding pocket of the FGFRs.
| Compound Name | Target | IC50 (nM) |
| N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-6-yl)amino)phenyl)acetamide | FGFR1 | 2.5 |
| N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-6-yl)amino)phenyl)acrylamide | FGFR1 | 1.1 |
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p21-Activated Kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Overexpression or hyperactivation of PAKs has been linked to the progression of several cancers. Research has demonstrated the utility of this compound in the development of PAK inhibitors. The indazole core serves as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of PAK isoforms.
| Compound Name | Target | IC50 (nM) |
| 6-amino-N-(1-(3-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-indazol-5-yl)ethyl)nicotinamide | PAK1 | 10 |
| N-(1-(3-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-indazol-5-yl)ethyl)-5-(trifluoromethyl)pyrazin-2-amine | PAK1 | 8 |
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Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in human cancers, making them an attractive target for anticancer drug development. The this compound scaffold has been employed in the synthesis of potent Aurora kinase inhibitors. For example, a series of 3-substituted indazole derivatives have been developed, with the 3-iodo group of the starting material being replaced by various aromatic and heteroaromatic moieties to optimize interactions within the ATP-binding site of Aurora kinases. One such derivative, AZD1152-HQPA (Barasertib-hQPA), has shown significant inhibitory activity against Aurora B kinase.
| Compound Name | Target | IC50 (nM) |
| AZD1152-HQPA (Barasertib-hQPA) | Aurora B | 0.37 |
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Enhancer of Zeste Homologue 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers. While direct inhibition of EZH2 by this compound itself is not reported, this halogenated indazole serves as a valuable intermediate in the synthesis of more complex molecules targeting the EZH2 methyltransferase activity. The ability to functionalize the indazole at the 3-position allows for the construction of compounds that can effectively occupy the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.
| Compound Name | Target | IC50 (nM) |
| GSK126 | EZH2 | 9.9 |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 |
Protein Kinase Inhibition
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The indazole nucleus is a key structural motif in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. orientjchem.orgnih.gov While direct studies on this compound as a PARP inhibitor are not available, the inclusion of halogen atoms in PARP inhibitors is a known strategy to enhance their activity. For instance, derivatives of other PARP inhibitors have been synthesized with bromine and iodine to explore their potential as imaging agents and therapeutics. researchgate.net The electronic and steric properties of bromine and iodine in the indazole ring could influence the binding affinity and selectivity of the compound for the PARP enzyme. Further research is necessary to synthesize and evaluate the PARP inhibitory activity of this compound to determine its potential in this therapeutic area.
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine-2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment. nih.govnih.gov Several indazole derivatives have been investigated as IDO1 inhibitors. nih.gov
Research into 4,6-substituted-1H-indazole derivatives has identified potent dual inhibitors of IDO1 and tryptophan-2,3-dioxygenase (TDO). bohrium.comebi.ac.uk In one study, a series of 4,6-substituted-1H-indazoles were synthesized and evaluated for their inhibitory activities. Compound 35 from this series, a 4,6-disubstituted indazole, demonstrated significant IDO1 inhibitory potency. ebi.ac.uk
| Compound | IDO1 IC50 (Enzymatic Assay) | IDO1 IC50 (HeLa Cells) | TDO IC50 (Enzymatic Assay) | TDO IC50 (A172 Cells) |
|---|---|---|---|---|
| Compound 35 | 0.74 µM | 1.37 µM | 2.93 µM | 7.54 µM |
The structure-activity relationship studies in this research highlighted the importance of substitutions at the 4 and 6 positions of the indazole ring for potent IDO1 and TDO inhibition. ebi.ac.uk Although this study did not specifically include this compound, the findings suggest that halogenation at the 4-position, as seen in the subject compound, could be a relevant feature for IDO1 inhibitory activity. The presence of both bromine and iodine at positions 4 and 3 respectively would introduce unique electronic and steric factors that warrant investigation.
Hypoxia-Inducable Factor-1 (HIF-1) Inhibition
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov HIF-1 activation promotes tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy. nih.gov A review of indazole derivatives as promising anti-tumor agents has highlighted their potential as HIF-1 inhibitors. nih.gov While specific studies on this compound are lacking, the general class of indazoles has been explored for this activity. The development of small molecule inhibitors targeting the HIF-1 signaling pathway is an active area of research. nih.gov The substitution pattern and electronic nature of the halogen atoms in this compound could potentially influence its interaction with components of the HIF-1 pathway, but this remains to be experimentally verified.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. wikipedia.orgnih.gov Studies have shown that indazole derivatives can act as inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov
One study investigating the inhibitory effects of various indazole molecules on human erythrocyte CA-I and CA-II found that halogenated indazoles, specifically those with bromine and chlorine, exhibited more potent inhibitory effects. nih.gov All the tested indazole molecules in this study showed a noncompetitive inhibition mechanism. nih.gov
| Indazole Derivative | Ki against CA-I (mM) | Ki against CA-II (mM) |
|---|---|---|
| Range of tested indazoles | 0.383 ± 0.021 to 2.317 ± 0.644 | 0.409 ± 0.083 to 3.030 ± 0.711 |
These findings suggest that the presence of a bromine atom in this compound could contribute to its potential as a carbonic anhydrase inhibitor. The additional iodine atom at the 3-position would further modify its properties, and its specific inhibitory profile against various CA isoforms would need to be determined through dedicated enzymatic assays.
Investigation of Biological Activities in Disease Models
Anti-cancer Activity in Cell Lines and in vivo Models
The indazole scaffold is a common feature in many FDA-approved anti-cancer drugs. nih.govmdpi.com Numerous studies have reported the synthesis and evaluation of indazole derivatives for their anti-cancer properties against various cancer cell lines. researchgate.netnih.gov While there is no specific anti-cancer data for this compound, the synthesis of a related compound, 6-Bromo-3-iodo-1H-indazole, has been described as a key intermediate in the preparation of a series of indazole derivatives with potent anti-proliferative activity. nih.govrsc.org
In one such study, a derivative synthesized from 6-Bromo-3-iodo-1H-indazole, compound 2f , demonstrated significant growth inhibitory activity against several cancer cell lines and also suppressed tumor growth in a 4T1 mouse model of breast cancer. nih.gov
| Compound | Target Cancer Cell Lines | IC50 Range | In vivo Model | Outcome |
|---|---|---|---|---|
| 2f (derivative of 6-Bromo-3-iodo-1H-indazole) | Various cancer cell lines | 0.23–1.15 µM | 4T1 mouse model | Suppressed tumor growth |
These results underscore the potential of bromo-iodo-indazole scaffolds as a foundation for the development of novel anti-cancer agents. The specific substitution pattern in this compound would likely lead to a unique pharmacological profile that would need to be assessed in various cancer cell lines and in vivo models.
Antimicrobial Properties against Bacterial and Fungal Strains
Indazole derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains. gdcplkd.ac.innih.govresearchgate.net The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens.
While direct antimicrobial testing of this compound has not been reported, studies on other halogenated indazoles provide some insights. For example, a series of N-methyl-3-aryl indazoles were screened for their in vitro antimicrobial properties, with some compounds showing moderate to good activity against bacterial and fungal strains. orientjchem.org Additionally, research on halogenated catechols has demonstrated that the incorporation of chloro, bromo, or iodo functional groups can impart potent antimicrobial activity. nih.gov Although structurally different, this highlights the general principle that halogenation can be a successful strategy for developing antimicrobial compounds.
The presence of both bromine and iodine in this compound suggests that it could possess antimicrobial properties. Evaluation of its activity against a panel of pathogenic bacteria and fungi would be a valuable area for future research.
Anti-inflammatory and Analgesic Effects
Indazole derivatives have been widely investigated for their potential to treat inflammatory disorders. researchgate.netnih.gov The core indazole structure is considered a valuable pharmacophore for developing anti-inflammatory agents. researchgate.net Studies on various indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. researchgate.netnih.gov For instance, research on indazole, 5-aminoindazole, and 6-nitroindazole (B21905) showed a marked, dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov The compound 5-aminoindazole, at a dose of 100 mg/kg, produced a maximum inhibition of 83.09%, comparable to the standard anti-inflammatory drug diclofenac. nih.gov
The mechanism underlying these effects is believed to involve the inhibition of key inflammatory mediators. nih.gov In vitro assays have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, these compounds have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity, all of which contribute to their anti-inflammatory profile. nih.govsci-hub.se The structural similarity of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological polymers, contributing to their pharmacological effects. researchgate.net
| Compound | Dose (mg/kg) | Maximum Inhibition of Paw Edema (%) | Reference |
|---|---|---|---|
| Indazole | 100 | 61.03 | nih.gov |
| 5-Aminoindazole | 100 | 83.09 | nih.gov |
| Diclofenac (Reference) | Not Specified | 84.50 | nih.gov |
Anti-HIV Activity
The indazole scaffold has been identified as a promising structural motif for the development of agents against the Human Immunodeficiency Virus (HIV). researchgate.netnih.govresearchgate.net A number of indazole derivatives have been synthesized and evaluated for their potential to inhibit viral replication. researchgate.netnih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling the synthesis of a diverse library of compounds for screening against HIV-related targets, such as HIV protease. researchgate.net While the specific mechanisms can vary, the inclusion of the indazole core in a molecule can confer anti-HIV properties, making it a privileged scaffold in this therapeutic area. researchgate.netsci-hub.se
Molecular Mechanism of Action Studies
Understanding how halogenated indazoles interact with their biological targets at a molecular level is crucial for rational drug design. Studies often focus on analyzing ligand-target binding and observing the downstream effects on cellular pathways.
The incorporation of halogen atoms, such as bromine and iodine, into the indazole scaffold can significantly influence a molecule's binding affinity for its protein target. sciforum.net This is often attributed to the formation of halogen bonds, which are noncovalent interactions between the electropositive region on a halogen atom (the σ-hole) and a nucleophilic site on the protein, such as the backbone carbonyl oxygen. sciforum.netnih.gov These interactions can enhance the potency and selectivity of a drug candidate. nih.gov
Thermodynamic analysis of halogenated ligands binding to protein targets has shown that the binding enthalpy progressively increases with the polarizability of the halogen, from fluorine to iodine. nih.gov This suggests that heavier halogens like bromine and iodine can form stronger, more favorable interactions. nih.govacs.org The geometry of these interactions, including the angles between the carbon-halogen bond and the acceptor atom, is a key determinant of bond strength, although steric factors within the binding pocket can cause deviations from ideal geometries. nih.gov Identifying "halogen bonding hotspots" on a target protein can guide the design of new, more effective halogenated inhibitors. sciforum.net
To assess the biological effects of halogenated indazoles, a variety of cellular assays are employed. These assays measure the compound's ability to modulate specific signaling pathways or cellular processes. For anti-inflammatory studies, in vitro experiments often measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like COX-2. nih.gov
In the context of cancer research, where many indazole derivatives have been explored, cellular proliferation is commonly measured using the MTT assay. mdpi.com Assays to detect the induction of apoptosis (programmed cell death) are also crucial; these can involve measuring the levels of key proteins like cleaved caspase-3 and the ratio of Bax to Bcl-2. rsc.org For halogenated indazoles designed as kinase inhibitors, enzymatic and cellular assays are used to determine their inhibitory concentrations (IC50 values) against specific kinases like EGFR or ERK1/2. nih.gov For example, certain 1H-indazole derivatives have shown potent activity against EGFR kinases with IC50 values in the low nanomolar range. nih.gov
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| 1H-indazole derivative 109 | EGFR T790M | 5.3 nM | nih.gov |
| 1H-indazole derivative 109 | EGFR | 8.3 nM | nih.gov |
| 1H-indazole amide derivative 116 | ERK1/2 | 9.3 ± 3.2 nM | nih.gov |
| 1H-indazole amide derivative 117 | ERK1/2 | 25.8 ± 2.3 nM | nih.gov |
Scaffold Hopping and Lead Optimization Strategies for Halogenated Indazoles
Scaffold hopping is a powerful strategy in medicinal chemistry used to generate novel molecular architectures with similar biological activity to a known parent compound. niper.gov.insemanticscholar.org This technique is particularly valuable for lead optimization, as it can overcome issues with patents, toxicity, or physicochemical properties while retaining the key pharmacophoric features required for biological activity. niper.gov.in
In the development of halogenated indazoles, scaffold hopping has proven to be a successful approach. A notable example is the transition from an indole (B1671886) core to an indazole framework. nih.govrsc.org This strategy has been used to transform selective inhibitors of one biological target into dual inhibitors of multiple targets. For instance, by replacing an indole scaffold with an indazole, researchers have successfully converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which may offer an enhanced therapeutic effect in cancer treatment. nih.govrsc.org This demonstrates the utility of the indazole ring as a bioisostere for other aromatic systems, allowing chemists to explore new chemical space and develop optimized drug candidates. nih.gov
Structure Activity Relationship Sar Studies of 4 Bromo 3 Iodo 1h Indazole and Its Derivatives
Impact of Halogen Substituents (Bromine and Iodine) on Biological Activity
The iodine atom at the C3 position is of particular synthetic importance. It serves as a versatile handle for introducing a wide array of peripheral substituents through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity. For instance, 6-bromo-3-iodo-1H-indazole has been utilized as a key intermediate in the synthesis of novel anti-cancer agents. The iodo group at the C3 position is readily displaced in Suzuki coupling reactions to attach various aryl and heteroaryl moieties, leading to the generation of a library of compounds for SAR studies.
Regiochemical Influence of Substitution on Potency and Selectivity
The specific placement of substituents on the indazole ring, known as regiochemistry, is a critical determinant of a compound's potency and selectivity. Even minor changes in the position of a functional group can lead to significant differences in biological activity. This is often due to the precise three-dimensional arrangement of atoms required for optimal interaction with a biological target, such as the active site of an enzyme or a receptor binding pocket.
In a series of indazole derivatives developed as potential anti-cancer agents, the regiochemical placement of peripheral groups had a notable impact on their anti-proliferative activity. For example, in a series of compounds with a 6-bromo-3-styryl-1H-indazole core, the position of an amino group on a peripheral substituent was shown to be important for potency. Moving the amino group from the para-position to the meta-position on a phenyl ring attached to the indazole scaffold resulted in a decrease in potency against several cancer cell lines. This suggests that the specific location of this group is crucial for the observed biological effect, likely due to its involvement in key binding interactions with the molecular target.
The substitution pattern on the indazole ring itself also dictates the regioselectivity of further chemical modifications. For example, the electronic and steric nature of substituents at various positions can influence the outcome of reactions such as N-alkylation, directing incoming groups to either the N1 or N2 position of the pyrazole (B372694) ring.
Effects of N-Substitution (N1 vs. N2) on Pharmacological Profile
The indazole core has two nitrogen atoms, N1 and N2, where substitution can occur. The resulting N1 and N2 isomers can have distinct pharmacological profiles. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. The regioselectivity of N-alkylation can be influenced by the steric and electronic properties of the substituents already present on the indazole ring, as well as the reaction conditions used.
While specific SAR data for N-substituted derivatives of 4-bromo-3-iodo-1H-indazole is not extensively available, studies on other indazole series have consistently shown that the choice of N1 or N2 substitution is a critical factor in determining biological activity. For example, in the development of kinase inhibitors, it is often observed that one isomer is significantly more potent than the other. This is because the substituent on the nitrogen atom can project into a specific region of the kinase ATP-binding site, and the different geometries of the N1 and N2 isomers will place this substituent in a different orientation.
In a study on 3-aryl-1H-indazoles as potential anti-cancer agents, it was observed that N-methyl-3-aryl indazoles generally showed higher activity than their unsubstituted 3-aryl counterparts. This highlights the potential for N-substitution to enhance potency. The ability to selectively synthesize either the N1 or N2 isomer is therefore of great importance in medicinal chemistry to enable a thorough exploration of the SAR.
Modulation of Activity via Peripheral Substituent Modifications
The this compound scaffold provides a platform for extensive peripheral modifications to modulate biological activity. As mentioned, the iodine atom at the C3 position is particularly amenable to Suzuki coupling reactions, allowing for the introduction of a wide variety of substituents. SAR studies on a series of compounds derived from 6-bromo-3-iodo-1H-indazole have provided valuable insights into how peripheral modifications affect anti-cancer activity.
In these studies, a (E)-3,5-dimethoxystyryl group was installed at the C3 position, and the bromine at the C6 position was further functionalized. The nature of the substituent at the C6 position was found to have a profound effect on the anti-proliferative activity against a panel of cancer cell lines. For instance, replacing a 4-(4-methylpiperazin-1-yl)phenyl group with a pyridyl analogue containing a 4-methylpiperazin-1-yl moiety led to a significant improvement in activity. Conversely, removal of the substituent on the piperazinyl N4 position or the introduction of a bulky substituent at this position diminished the activity, indicating that a substituent of a suitable size is favorable for potency.
Further modifications, such as the addition of chlorine atoms to the 3,5-dimethoxystyryl group at the C3 position, or the reduction of the vinyl linker to an ethyl linker, both resulted in a decrease in potency. This demonstrates that the electronic properties and the rigidity of the linker at the C3 position are important for maintaining high activity.
The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of a series of 6-bromo-3-styryl-1H-indazole derivatives against several cancer cell lines, illustrating the impact of peripheral modifications.
| Compound | R1 (at C6) | R2 (at C3) | A549 IC50 (µM) | 4T1 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|---|---|---|
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | >10 | >10 | >10 | >10 |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 1.15 | 0.23 | 0.80 | 0.34 |
| 2g | 6-(piperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | >10 | 0.96 | >10 | 1.45 |
| 2h | 6-(4-(tert-butyl)piperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | >10 | >10 | >10 | >10 |
| 2m | 5-((4-methylpiperazin-1-yl)methyl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | >10 | >10 | >10 | >10 |
| 2n | 2-((4-methylpiperazin-1-yl)methyl)pyridin-4-yl | (E)-3,5-dimethoxystyryl | >10 | >10 | >10 | >10 |
| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-2,6-dichloro-3,5-dimethoxystyryl | >10 | 0.54 | >10 | 0.98 |
| 2p | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxyphenethyl | >10 | >10 | >10 | >10 |
Computational and Theoretical Investigations of 4 Bromo 3 Iodo 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For indazole derivatives, DFT calculations are instrumental in understanding their chemical behavior.
Electronic Properties: DFT calculations can elucidate key electronic properties that govern the reactivity of 4-bromo-3-iodo-1H-indazole. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. In halogenated indazoles, the electron-withdrawing nature of bromine and iodine atoms is expected to influence the electron density distribution across the bicyclic ring system.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For substituted indazoles, the positions and energies of these orbitals are significantly affected by the nature and position of the substituents. It is anticipated that the bromine at the 4-position and iodine at the 3-position would lower the HOMO and LUMO energy levels.
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.
While specific data for this compound is not available, a hypothetical table of DFT-derived parameters is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 5.5 eV |
| Dipole Moment | 2.0 to 3.0 D |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
Indazole derivatives are known to be inhibitors of various protein kinases and other enzymes. Molecular docking studies on these derivatives have revealed key interactions with the amino acid residues in the active sites of these proteins. For this compound, it is plausible that the indazole core would act as a scaffold, while the halogen substituents could form specific interactions, such as halogen bonds, with the protein.
Potential Protein Targets: Based on the known biological activities of similar indazole compounds, potential protein targets for this compound could include:
Protein Kinases: Many indazole-based compounds are potent kinase inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1): Some substituted indazoles have shown inhibitory activity against this enzyme, which is a target in cancer immunotherapy.
S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN): This enzyme is involved in bacterial quorum sensing, and indazole compounds have been investigated as its inhibitors.
A hypothetical docking summary for this compound with a generic protein kinase is provided in the table below.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Generic Kinase | -8.0 to -10.0 | Leu, Val, Ala, Phe |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.
For a series of indazole derivatives, a QSAR model would typically involve the calculation of various molecular descriptors, which can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations.
Physicochemical descriptors: Such as logP and molar refractivity.
While no specific QSAR model for this compound has been reported, studies on other indazole series have highlighted the importance of descriptors related to hydrophobicity, molecular shape, and electronic properties in determining their biological activity. nih.goveurekaselect.com
The following table illustrates the types of descriptors that would be relevant in a QSAR study of halogenated indazoles.
| Descriptor Type | Example Descriptors | Predicted Influence on Activity |
|---|---|---|
| Physicochemical | LogP | Positive correlation with cell permeability |
| Electronic | Dipole Moment | Influence on polar interactions with target |
| Topological | Wiener Index | Relates to molecular branching and size |
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The indazole ring system is largely planar. Therefore, the conformational flexibility of this compound would be limited. The primary conformational considerations would involve the orientation of the exocyclic N-H bond.
Tautomerism: Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations on the parent indazole and various substituted derivatives have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. For this compound, it is highly probable that the 1H-tautomer would be the predominant form in solution and in the solid state.
A theoretical study on 3-bromo and 3-iodo-indazole calculated the energy difference between the 1H and 2H tautomers, with the 1H tautomer being more stable. A similar trend is expected for this compound.
The table below summarizes the expected tautomeric preference for this compound.
| Tautomer | Relative Stability | Predicted Population (%) |
|---|---|---|
| 1H-tautomer | More stable | >99% |
| 2H-tautomer | Less stable | <1% |
Future Directions and Advanced Research Perspectives for 4 Bromo 3 Iodo 1h Indazole
Development of Novel Synthetic Routes for Diversely Substituted Analogs
The future of research on 4-bromo-3-iodo-1H-indazole heavily relies on the development of innovative and efficient synthetic strategies to access a wide array of its derivatives. The bromine and iodine atoms at the C4 and C3 positions, respectively, are ideal handles for various metal-catalyzed cross-coupling reactions. This differential reactivity allows for programmed, regioselective substitution.
Future synthetic endeavors will likely focus on:
Sequential Cross-Coupling Reactions: Exploiting the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a specific substituent at the 3-position, followed by a different functional group at the 4-position, leading to the generation of complex and diverse molecular libraries from a single precursor.
Metal-Free Halogenation and Functionalization: Exploring environmentally benign, metal-free C-H activation and halogenation techniques could provide more direct and sustainable routes to this compound and its analogs. rsc.orgresearchgate.net Recent advancements in photochemistry and electrochemistry may offer novel pathways for these transformations. researchgate.net
[3+2] Annulation Strategies: The use of arynes and various hydrazones in [3+2] annulation reactions presents a powerful method for constructing the core indazole skeleton with diverse substitution patterns already in place. organic-chemistry.org
Flow Chemistry: The implementation of continuous flow technologies for the synthesis of indazole derivatives can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Sequential Palladium-Catalyzed Cross-Coupling | Stepwise functionalization, first at the more reactive C-I bond, then at the C-Br bond. | High degree of molecular diversity from a single starting material. | nih.govmdpi.com |
| C-H Activation/Halogenation | Direct introduction of halogens onto the indazole core, potentially avoiding multi-step syntheses. | Increased atom economy and potentially greener synthetic routes. | rsc.org |
| Cascade N-N Bond Formation | Novel cascade reactions to form the indazole ring system from acyclic precursors. | Access to unique indazole scaffolds that may be difficult to obtain via traditional methods. | whiterose.ac.uk |
| One-Pot Multi-Component Reactions | Combining multiple reactants in a single step to rapidly build molecular complexity. | High efficiency and reduced purification steps. | organic-chemistry.org |
Exploration of New Therapeutic Applications for Halogenated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. nih.govnih.govnih.gov Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, and the presence of both bromine and iodine in this compound provides a unique platform for therapeutic innovation. rsc.org
Future research in this area will likely involve:
Kinase Inhibitors: Many indazole derivatives function as potent kinase inhibitors, a critical class of anti-cancer drugs. rsc.orgmdpi.comresearchgate.net Systematic modification of the this compound core can lead to the discovery of new inhibitors targeting kinases implicated in various cancers and other diseases. nih.gov
Structure-Activity Relationship (SAR) Studies: Creating libraries of analogs by selectively replacing the bromine and iodine atoms with different functional groups will enable detailed SAR studies. This will help in identifying the key structural features required for potent and selective biological activity against various therapeutic targets.
Fragment-Based Drug Discovery (FBDD): The halogenated indazole core can be used as a starting fragment in FBDD campaigns. The halogens can form halogen bonds with protein targets, providing an anchor point for fragment elaboration to develop high-affinity ligands.
| Therapeutic Area | Target Class | Rationale for Indazole Derivatives | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., VEGFR-2, Bcr-Abl, PIM) | Indazole is a known "hinge-binding" fragment. Halogens can modulate selectivity and potency. | nih.govrsc.orgmdpi.comresearchgate.net |
| Inflammatory Diseases | Enzymes (e.g., HDACs) | Indazole derivatives have shown anti-inflammatory properties. | nih.govnih.gov |
| Neurodegenerative Disorders | Various CNS targets | The indazole scaffold has been explored for neurological disorders. | nih.gov |
| Infectious Diseases | Viral/Bacterial Enzymes | Derivatives have shown anti-HIV, antibacterial, and antifungal activity. | nih.govnih.gov |
Design and Synthesis of Advanced Biochemical Probes and Imaging Agents
The unique chemical properties of this compound make it an attractive scaffold for the development of sophisticated molecular tools for chemical biology. The halogen atoms serve as versatile synthetic handles for the attachment of reporter groups such as fluorophores, biotin, or photo-cross-linkers.
Advanced research perspectives include:
Fluorescent Probes: By attaching a fluorophore to the indazole core via cross-coupling, it is possible to create probes to visualize biological processes or localize specific proteins within cells. The indazole moiety itself can act as a recognition element for a particular biological target. Research into tumor-specific fluorescent probes targeting G-quadruplexes has shown the potential of indazole frameworks in bioimaging. researchgate.net
Affinity-Based Probes: The indazole scaffold can be derivatized with a reactive group to create activity-based probes (ABPs) that covalently label the active site of a target enzyme, allowing for its identification and characterization in complex biological systems.
Photoaffinity Labels: Incorporation of a photoreactive group, such as a diazirine or an azide, can convert indazole derivatives into photoaffinity labels. Upon photoactivation, these probes form a covalent bond with their target protein, enabling the identification of drug-target interactions.
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. nih.govijettjournal.orgjsr.org For indazole-based drug discovery, these computational tools can be applied in several ways. astrazeneca.com
Key applications include:
Virtual Screening: AI algorithms can screen vast virtual libraries of potential indazole derivatives against a biological target, predicting their binding affinity and prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. longdom.orgpremierscience.com
Predictive Modeling: Machine learning models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indazole analogs. This allows for the in silico optimization of drug candidates, reducing the reliance on costly and time-consuming late-stage clinical trials. astrazeneca.compremierscience.com
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. By learning the underlying chemical rules and structure-activity relationships from known data, these models can propose novel structures that are likely to be active and possess favorable drug-like properties.
| AI/ML Application | Description | Impact on Indazole Research | Reference |
|---|---|---|---|
| High-Throughput Virtual Screening | Rapidly assesses large virtual libraries of indazole analogs for potential bioactivity. | Accelerates hit identification and reduces the number of compounds needing physical synthesis. | longdom.orgpremierscience.com |
| ADMET Prediction | Uses machine learning to forecast pharmacokinetic and toxicity profiles. | Enables early-stage optimization of drug candidates and reduces late-stage failures. | nih.govastrazeneca.com |
| Generative Models for De Novo Design | Designs novel indazole-based structures with optimized properties. | Expands the accessible chemical space and proposes innovative drug candidates. | jsr.org |
| Target Identification | Analyzes biological data to identify and validate new therapeutic targets for indazole compounds. | Opens new avenues for therapeutic intervention. | premierscience.com |
Scale-Up and Process Optimization for Industrial Applications
For any promising indazole-based compound to become a viable therapeutic or commercial product, the development of a robust, scalable, and cost-effective manufacturing process is essential. Research in this area focuses on translating laboratory-scale syntheses into industrial production.
Future directions in process chemistry for this compound and its derivatives include:
Green Chemistry: Implementing principles of green chemistry, such as using environmentally friendly solvents (e.g., water or ethanol), reducing waste, and employing catalytic rather than stoichiometric reagents, is a key goal. rsc.orgorganic-chemistry.org Metal-free halogenation methods are particularly attractive in this context. rsc.org
Process Analytical Technology (PAT): The use of in-line and on-line analytical tools to monitor and control the reaction parameters in real-time can lead to improved yield, purity, and consistency of the final product.
Chromatography-Free Purification: Developing synthetic routes that yield a product of high purity, which can be isolated by simple filtration or crystallization, is highly desirable for large-scale manufacturing as it avoids costly and time-consuming chromatographic purification steps. chemrxiv.org The development of gram-scale reactions with excellent yields for halogenated indazoles is a step in this direction. rsc.org
Safety and Hazard Assessment: A thorough evaluation of the thermal stability and potential hazards associated with all intermediates and reagents is crucial for ensuring the safety of any large-scale chemical process.
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-3-iodo-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves halogenation or cross-coupling reactions. For example, sequential bromination and iodination of 1H-indazole precursors using N-bromosuccinimide (NBS) and iodine monochloride (ICl) in acidic media can achieve regioselectivity. Solvent choice (e.g., DMF vs. THF) and temperature (0°C to reflux) significantly impact yield. A study on analogous bromo-iodo indazoles reported yields of 60–85% using Suzuki-Miyaura coupling with Pd catalysts under inert conditions . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential: H NMR reveals aromatic protons (δ 7.2–8.5 ppm), while C NMR identifies halogenated carbons (C-Br ~105 ppm, C-I ~90 ppm). Discrepancies in splitting patterns may arise from tautomerism; deuterated DMSO stabilizes the 1H-indazole form. Infrared (IR) spectroscopy confirms N-H stretches (~3400 cm) and C-Br/I bonds (500–600 cm). X-ray crystallography (via SHELXL) resolves ambiguities by providing bond-length validation (e.g., C-I: ~2.09 Å) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer: Stability studies show degradation <5% over 6 months when stored in amber vials at –20°C under argon. Light exposure accelerates dehalogenation, forming 3-iodo-1H-indazole (LC-MS monitoring). For aqueous solutions (e.g., biological assays), buffered pH 7.4 (PBS) with 10% DMSO as cosolvent prevents precipitation. Accelerated stability testing (40°C/75% RH for 14 days) is recommended for long-term storage protocols .
Q. What are the key considerations for designing biological assays using this compound?
- Methodological Answer: Solubility is critical: dimethyl sulfoxide (DMSO) at ≤0.1% v/v is biocompatible. Dose-response curves (0.1–100 µM) in enzyme inhibition assays (e.g., kinases) require negative controls (DMSO-only) to exclude solvent artifacts. Metabolic stability in liver microsomes (e.g., human CYP450 isoforms) is assessed via LC-MS/MS, with t >30 min indicating suitability for in vivo studies .
Q. How are computational models (e.g., DFT, molecular docking) applied to predict the reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrophilic sites (Mulliken charges). Docking studies (AutoDock Vina) with protein targets (e.g., PARP1) use halogen-bonding parameters (XScore scoring function). A study on similar indazoles showed that iodine’s van der Waals radius (1.98 Å) enhances binding affinity to hydrophobic pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer: Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. For example, torsional angles in the indazole ring may differ due to crystal packing forces. High-resolution mass spectrometry (HRMS) validates molecular formulas, while variable-temperature NMR (–40°C to 60°C) detects dynamic processes. SHELXL refinement with TWIN/BASF commands addresses twinning artifacts .
Q. What strategies optimize the regioselective functionalization of this compound for drug-discovery pipelines?
- Methodological Answer: Iodo-directed cross-coupling (e.g., Sonogashira for alkynylation) exploits iodine’s superior leaving-group ability over bromine. Protecting the N-H position (e.g., SEM group) prevents undesired side reactions. A recent study achieved 90% selectivity for 3-position substitution using Pd(OAc)/XPhos in toluene/water .
Q. How do solvent effects and counterion choices influence the catalytic activity of this compound in organometallic reactions?
- Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in Pd-catalyzed couplings, while bulky counterions (e.g., K vs. Cs) affect reaction rates. A kinetic study showed 2.5× faster Buchwald-Hartwig amination with CsCO due to enhanced deprotonation. In situ IR monitors intermediates like Pd(0) clusters .
Q. What methodologies validate the role of this compound in modulating protein-ligand interactions via halogen bonding?
- Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH) changes when iodine substitutes hydrogen. Crystallographic datasets (PDB) analyzed with PLIP detect halogen bonds (distance <3.5 Å, angle 140–180°). Mutagenesis (e.g., replacing Tyr with Phe in binding sites) confirms iodine’s contribution to affinity .
Q. How can researchers address ethical and data-sharing challenges when publishing studies involving this compound?
- Methodological Answer:
Adhere to FAIR principles: deposit spectral data in repositories (e.g., Cambridge Crystallographic Database) with DOI links. For biological data, pseudonymization and GDPR-compliant consent forms are mandatory. Contradictions between open-data mandates and privacy are mitigated via de-identification workflows (e.g., k-anonymity for clinical datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
